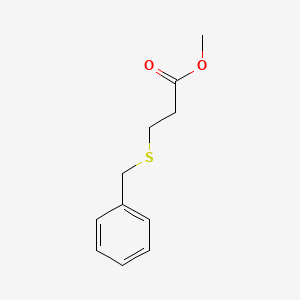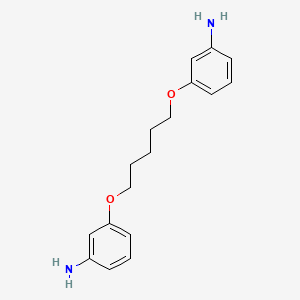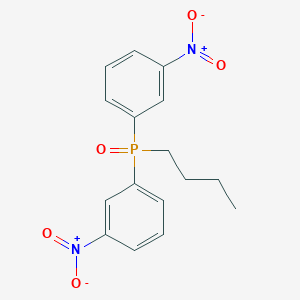
Butylbis(3-nitrophenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylbis(3-nitrophenyl)phosphine oxide is a phosphorus-containing compound with the chemical formula C16H17N2O5P This compound is known for its unique structural properties, which include a butyl group and two 3-nitrophenyl groups attached to a phosphine oxide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butylbis(3-nitrophenyl)phosphine oxide typically involves the reaction of butylphosphine oxide with 3-nitrobenzene derivatives. One common method is the nucleophilic substitution reaction, where butylphosphine oxide reacts with 3-nitrochlorobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Butylbis(3-nitrophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butylbis(3-aminophenyl)phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are employed under aprotic solvent conditions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, amino-substituted phosphine oxides, and other functionalized phosphine oxides depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butylbis(3-nitrophenyl)phosphine oxide has several scientific research applications:
Flame Retardancy: It is used as a flame retardant in polymers such as acrylonitrile–butadiene–styrene (ABS) and epoxy resins. .
Polymer Chemistry: It is utilized in the synthesis of phosphorus-containing polyethers and polyimides, which have applications in high-performance materials and lithium-ion batteries.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with improved thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which butylbis(3-nitrophenyl)phosphine oxide exerts its effects, particularly in flame retardancy, involves both gas-phase and condensed-phase actions. In the gas phase, the compound releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it forms a protective char layer that insulates the underlying material from heat and oxygen, thereby preventing further combustion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-nitrophenyl)phosphine oxide: Another phosphorus-containing flame retardant with similar applications in polymers.
Butylbis(hydroxymethyl)phosphine oxide: Used in the synthesis of polyethers for lithium-ion batteries.
Tris(4-nitrophenyl)phosphine oxide: A similar compound with different substitution patterns on the phenyl rings.
Uniqueness
Butylbis(3-nitrophenyl)phosphine oxide is unique due to its specific combination of butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in multiple scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H17N2O5P |
|---|---|
Poids moléculaire |
348.29 g/mol |
Nom IUPAC |
1-[butyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H17N2O5P/c1-2-3-10-24(23,15-8-4-6-13(11-15)17(19)20)16-9-5-7-14(12-16)18(21)22/h4-9,11-12H,2-3,10H2,1H3 |
Clé InChI |
KENGYENMGRNWDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


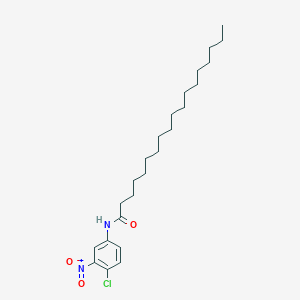
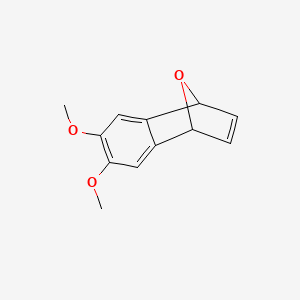

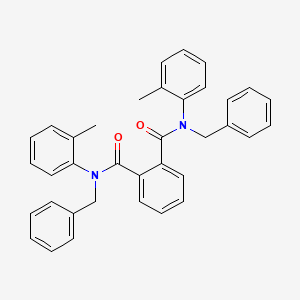
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

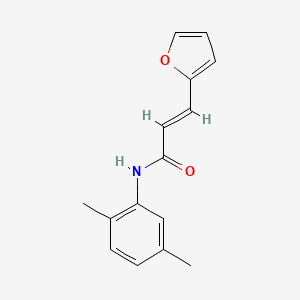

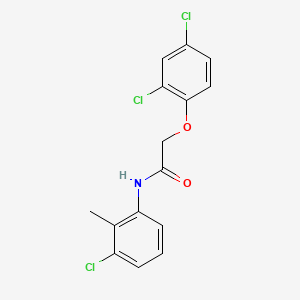
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
